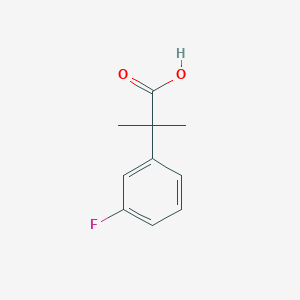

2-(3-Fluorophenyl)-2-methylpropanoic acid

Description

Contextualization within Fluorinated Organic Chemistry

Organofluorine chemistry, the study of carbon-fluorine bonds, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their properties. Fluorine's high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond impart unique characteristics to fluorinated compounds.

In the context of 2-(3-Fluorophenyl)-2-methylpropanoic acid, the fluorine atom at the meta-position of the phenyl ring can influence the molecule's electronic distribution, acidity, lipophilicity, and metabolic pathways. cymitquimica.com These modifications are central to the strategic design of new molecules in various scientific disciplines.

Below is a table detailing the basic properties of this compound:

| Property | Value |

| CAS Number | 93748-20-0 |

| Molecular Formula | C10H11FO2 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | This compound |

Significance in Contemporary Pharmaceutical and Agrochemical Sciences

The strategic incorporation of fluorine is a well-established strategy in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, fluorination can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging its therapeutic effect. Furthermore, the increased lipophilicity often associated with fluorination can improve a molecule's ability to cross biological membranes.

While specific therapeutic applications for this compound are not extensively documented in publicly available research, its structural similarity to known biologically active arylpropanoic acids, such as the non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as a scaffold for the development of new therapeutic agents. orientjchem.org Arylpropanoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. orientjchem.org

In the agrochemical sector, fluorinated compounds are integral to the design of modern herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents, as well as improve their environmental persistence profiles. The this compound structure could serve as a building block or a lead compound in the discovery of new crop protection agents.

Overview of Research Trajectories for Related Fluorinated Propanoic Acids

Research into fluorinated propanoic acids is an active and evolving field. A significant area of investigation involves the synthesis and biological evaluation of fluorinated analogs of existing drugs and agrochemicals. For example, studies on fluorinated derivatives of phenylpropanoic acids have explored their potential as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes. nih.gov

Another research trajectory focuses on understanding the fundamental effects of fluorine substitution on molecular properties. This includes comparative studies of the physicochemical and biological characteristics of fluorinated versus non-fluorinated analogs. For instance, the table below compares the molecular weights of this compound with its non-fluorinated and bromo-substituted counterparts.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-phenyl-2-methylpropanoic acid | C10H12O2 | 164.20 |

| This compound | C10H11FO2 | 182.19 |

| 2-(3-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | 243.10 |

This data illustrates the incremental change in molecular weight with halogen substitution, a fundamental consideration in drug design and development.

Furthermore, research is ongoing into novel synthetic methodologies to efficiently introduce fluorine into propanoic acid scaffolds. The development of new fluorination reagents and catalytic systems is crucial for expanding the chemical space of accessible fluorinated compounds and facilitating the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKJEUSESWZLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649771 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-20-0 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(3-Fluorophenyl)-2-methylpropanoic Acid

While specific literature detailing the synthesis of this compound is not extensively available, its structure lends itself to several well-established synthetic disconnections common in the preparation of analogous 2-aryl-2-methylpropanoic acids. These routes typically involve the formation of the key C-C bond between the aromatic ring and the quaternary carbon of the propanoic acid moiety, or the construction of the carboxylic acid group from a suitable precursor.

Key Precursors and Starting Materials

3-Fluorophenylacetic Acid and its Derivatives: A highly plausible precursor is 3-fluorophenylacetic acid or its corresponding ester. This starting material already contains the aryl-C-C backbone, and the synthesis would then involve the α,α-dimethylation of the benzylic carbon.

Halogenated 3-Fluorobenzene Derivatives: Starting from a halogenated 3-fluorobenzene, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene, allows for the introduction of the propanoic acid moiety through organometallic intermediates.

3-Fluorobenzonitrile: This precursor can be utilized in syntheses that construct the quaternary carbon and the carboxylic acid group from the nitrile functionality.

Reaction Conditions and Optimization Strategies

Several established synthetic transformations can be applied to the aforementioned precursors to arrive at the target molecule.

Route A: Alkylation of 3-Fluorophenylacetic Acid

A common method for the synthesis of 2,2-disubstituted arylacetic acids is the alkylation of the corresponding arylacetic acid or its ester. nih.gov In this approach, 3-fluorophenylacetic acid would be deprotonated at the α-position with a strong base to form an enolate, which is then reacted with a methylating agent. To achieve dimethylation, this process would be repeated.

A typical reaction sequence would involve:

Esterification of 3-fluorophenylacetic acid to protect the acidic proton of the carboxylic acid.

Sequential α-methylation using a strong base like lithium diisopropylamide (LDA) and a methylating agent such as methyl iodide. nih.gov

Hydrolysis of the resulting ester to yield the desired carboxylic acid.

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Fluorophenylacetic acid, SOCl₂, Methanol | Methyl 2-(3-fluorophenyl)acetate | ~95% |

| 2 | Methyl 2-(3-fluorophenyl)acetate, LDA, Methyl iodide (2 eq.) | Methyl 2-(3-fluorophenyl)-2-methylpropanoate | 70-85% |

| 3 | Methyl 2-(3-fluorophenyl)-2-methylpropanoate, NaOH, H₂O/MeOH, then H₃O⁺ | This compound | >90% |

| Note: The yields are representative values for analogous reactions and may vary for the specific synthesis of this compound. |

Optimization of this route would involve screening different bases, methylating agents, solvents, and reaction temperatures to maximize the yield and minimize side reactions, such as O-alkylation.

Route B: Grignard Reagent Carboxylation

This route involves the formation of a Grignard reagent from a suitable 3-fluorophenyl precursor, followed by its reaction with carbon dioxide. wisc.edu A potential pathway could start from 1-bromo-3-fluorobenzene, which is converted to the corresponding Grignard reagent. This organometallic species can then react with a ketone like acetone (B3395972) to form a tertiary alcohol, which would subsequently be oxidized to the carboxylic acid. A more direct approach involves the direct carboxylation of a Grignard reagent derived from a precursor that already contains the isobutyrate structure.

A plausible sequence is:

Formation of a Grignard reagent from 1-bromo-3-fluorobenzene and magnesium turnings in an ether solvent.

Reaction of the Grignard reagent with acetone to yield 2-(3-fluorophenyl)propan-2-ol. youtube.comyoutube.com

Oxidation of the tertiary alcohol to the carboxylic acid using a strong oxidizing agent (e.g., KMnO₄).

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-Bromo-3-fluorobenzene, Mg, Dry Ether | (3-Fluorophenyl)magnesium bromide | High |

| 2 | (3-Fluorophenyl)magnesium bromide, Acetone, then H₃O⁺ | 2-(3-Fluorophenyl)propan-2-ol | 80-90% |

| 3 | 2-(3-Fluorophenyl)propan-2-ol, KMnO₄, H₂O/Pyridine, Heat | This compound | Moderate |

| Note: The yields are representative values for analogous reactions and may vary for the specific synthesis of this compound. |

Route C: Hydrolysis of a Nitrile Precursor

This synthetic strategy involves the formation of 2-(3-fluorophenyl)-2-methylpropanenitrile (B2813653) as a key intermediate, which is then hydrolyzed to the carboxylic acid. docbrown.infosavemyexams.com The nitrile can be prepared by various methods, including the nucleophilic substitution of a suitable halide with a cyanide salt.

A possible synthetic sequence:

Synthesis of 2-(3-fluorophenyl)acetonitrile from 3-fluorobenzyl chloride and sodium cyanide.

α,α-Dimethylation of 2-(3-fluorophenyl)acetonitrile using a strong base and methyl iodide.

Hydrolysis of the resulting 2-(3-fluorophenyl)-2-methylpropanenitrile under acidic or basic conditions. docbrown.info

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Fluorobenzyl chloride, NaCN, DMSO | 2-(3-Fluorophenyl)acetonitrile | >90% |

| 2 | 2-(3-Fluorophenyl)acetonitrile, NaH, Methyl iodide (2 eq.), DMF | 2-(3-Fluorophenyl)-2-methylpropanenitrile | 60-75% |

| 3 | 2-(3-Fluorophenyl)-2-methylpropanenitrile, H₂SO₄, H₂O, Reflux | This compound | High |

| Note: The yields are representative values for analogous reactions and may vary for the specific synthesis of this compound. |

Advanced Synthetic Approaches for Fluorinated Propanoic Acid Derivatives

Modern synthetic chemistry offers more sophisticated methods for the preparation of fluorinated propanoic acid derivatives, including enantioselective techniques and novel functionalization strategies.

Enantioselective C-H Arylation Techniques

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of C-H bonds. Enantioselective variants of this reaction allow for the stereocontrolled synthesis of chiral molecules. While not a direct synthesis of the racemic target compound, this methodology is highly relevant for the preparation of chiral analogs. For instance, a palladium(II)-catalyzed enantioselective arylation of cyclopropyl (B3062369) C-H bonds has been reported, demonstrating the potential of this approach for creating stereogenic centers.

Nucleophilic Substitution Reactions for Fluoro-Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing fluorine into an aromatic ring. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing fluorinated propanoic acid derivatives, a precursor molecule bearing a good leaving group (e.g., a nitro or chloro group) at the desired position could be subjected to nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride or cesium fluoride.

Multi-step Synthesis Design for Complex Analogs

The synthesis of more complex analogs of this compound often requires a multi-step approach. The design of such syntheses involves strategic planning of bond formations and functional group interconversions. For example, the synthesis of fluorinated analogs of the drug fenofibrate (B1672516) involves a multi-step sequence that could include protection of functional groups, key bond-forming reactions, and final deprotection steps. nih.gov These complex syntheses often rely on a combination of the established methods described above, integrated into a longer, more intricate reaction sequence to build molecular complexity.

Derivatization and Functional Group Interconversions

The chemical structure of this compound, featuring a carboxylic acid moiety, a quaternary benzylic carbon, and a fluorinated aromatic ring, allows for a variety of chemical transformations. These modifications are crucial for synthesizing derivatives with altered physicochemical properties or for creating intermediates for more complex molecular architectures.

The oxidation of this compound is generally challenging due to the inherent stability of its constituent functional groups under typical oxidative conditions. The molecule's structure presents significant resistance to common oxidative pathways.

Aromatic Ring and Side-Chain Stability: The benzylic carbon of this compound is a quaternary, or tertiary, carbon atom, meaning it has no attached hydrogen atoms. The presence of a benzylic hydrogen is a prerequisite for the common side-chain oxidation of alkylbenzenes to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Consequently, the aliphatic portion of the molecule is resistant to such oxidative cleavage.

Furthermore, the aromatic ring is substituted with both a fluorine atom and the bulky 2-carboxy-2-propyl group. Both the fluoro group (via induction) and the carboxylic acid function are electron-withdrawing and deactivating towards electrophilic attack, which is often a key step in oxidative degradation of aromatic systems. Therefore, the fluorophenyl ring exhibits considerable stability against oxidation. Reactions that do force the oxidation of aromatic rings, such as those using harsh reagents like vanadium pentoxide in sulfuric acid, are generally not selective and are not standard synthetic procedures for this type of substrate.

| Oxidizing Agent | Target Moiety | Expected Outcome | Rationale |

| Potassium Permanganate (KMnO₄) | Aromatic Side-Chain | No Reaction | The benzylic carbon is tertiary and lacks the necessary benzylic hydrogen for oxidation to occur. |

| Jones Reagent (CrO₃ / H₂SO₄) | Aromatic Side-Chain | No Reaction | Similar to KMnO₄, the absence of a benzylic hydrogen prevents this oxidation pathway. |

| Strong Acid/Oxidant Mixtures | Aromatic Ring | No Reaction / Decomposition | The aromatic ring is deactivated by both the fluorine atom and the carboxylic acid group, making it resistant to oxidative degradation under conditions that don't cause widespread decomposition. |

| Hunsdiecker Reaction | Carboxylic Acid | Decarboxylation/Halogenation | This reaction (using a silver salt of the carboxylic acid and bromine) would lead to decarboxylation, replacing the -COOH group with a bromine atom, rather than oxidizing the rest of the molecule. libretexts.org |

In contrast to its resistance to oxidation, the carboxylic acid group of this compound is readily susceptible to reduction by powerful hydride-donating reagents. This transformation is a key method for structural diversification, converting the acid into a primary alcohol.

The most effective and commonly used reagent for the reduction of carboxylic acids is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds via the donation of a hydride ion to the carbonyl carbon. An initial acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride reagent generates a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction of the carboxylate leads to the formation of a primary alcohol upon aqueous workup. ambeed.comdoubtnut.comlibretexts.org

The product of this reduction is 2-(3-Fluorophenyl)-2-methylpropan-1-ol. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org

Reduction of the aromatic fluorine substituent or the benzene (B151609) ring itself requires much harsher conditions, such as high-pressure catalytic hydrogenation, and is not typically achieved with standard hydride reagents like LiAlH₄.

| Reagent | Target Moiety | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | 2-(3-Fluorophenyl)-2-methylpropan-1-ol | A powerful reducing agent that effectively converts the carboxylic acid to a primary alcohol. youtube.comquora.com The reaction is typically performed in an anhydrous ether solvent followed by an aqueous acidic workup. |

| Sodium Borohydride (NaBH₄) | Carboxylic Acid | No Reaction | This reagent is not sufficiently reactive to reduce carboxylic acids. libretexts.orglibretexts.org |

| Diborane (B₂H₆) | Carboxylic Acid | 2-(3-Fluorophenyl)-2-methylpropan-1-ol | Diborane is another reagent capable of reducing carboxylic acids to primary alcohols. libretexts.org |

To facilitate coupling reactions such as amidation or esterification, the carboxylic acid moiety is often converted into a more reactive intermediate. The most common of these intermediates is the acyl chloride, or acid chloride. The formation of 2-(3-Fluorophenyl)-2-methylpropanoyl chloride can be efficiently achieved using standard chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). evitachem.com The reaction with thionyl chloride converts the carboxylic acid into the corresponding acid chloride, with the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being easily removed. doubtnut.com Similarly, oxalyl chloride is also highly effective, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF), producing gaseous byproducts (CO, CO₂, HCl). googleapis.com A patent describing the synthesis of a related compound, 2-methyl-2-(2-fluorophenyl)propanamide, utilizes an in-situ formation of the acid chloride from 2-methyl-2-(2-fluorophenyl)propanoic acid using oxalyl chloride and catalytic DMF prior to the addition of ammonia. googleapis.com

These acid chlorides are valuable synthetic intermediates due to the high reactivity of the acyl chloride group towards nucleophilic acyl substitution, allowing for the straightforward synthesis of a wide range of esters, amides, and other carboxylic acid derivatives.

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | Neat or in a non-protic solvent (e.g., DCM, Toluene), often with gentle heating. | SO₂(g), HCl(g) | Reagent and byproducts are volatile, simplifying purification. doubtnut.comreddit.com |

| Oxalyl Chloride ((COCl)₂) | Non-protic solvent (e.g., DCM), often with catalytic DMF. | CO(g), CO₂(g), HCl(g) | Reaction conditions are typically very mild, and all byproducts are gaseous, leading to clean reaction mixtures. googleapis.com |

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthesis Strategies for Chiral Fluorinated Propanoic Acids

The development of enantioselective routes to produce chiral 2-arylpropionic acids is a significant focus of synthetic organic chemistry. nih.gov One prominent strategy involves the asymmetric hydrovinylation of vinyl arenes, which can be transformed into the desired 2-arylpropionic acids through oxidative degradation. nih.gov This method has been shown to produce nearly enantiomerically pure compounds with excellent yields and regioselectivities. nih.gov

Another approach focuses on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification. This non-enzymatic method can utilize a chiral acyl-transfer catalyst to separate racemic mixtures, yielding optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.govmdpi.com Such strategies are crucial as the fluorine atom at the α-position can prevent unwanted in vivo epimerization, which could otherwise convert a biologically active form to a less active one. nih.gov

For the synthesis of related fluorinated arylcarboxylic acids, enzymatic deracemization has been employed. mdpi.com This involves the preparation of racemic esters, followed by enzymatic hydrolysis to selectively produce one enantiomer of the acid. mdpi.com

Enzymatic Resolution and Biocatalytic Approaches

Biocatalytic methods, particularly enzymatic resolution, offer a powerful and selective means to obtain enantiomerically pure 2-(3-Fluorophenyl)-2-methylpropanoic acid. These processes are valued for their high efficiency and selectivity under mild reaction conditions. mdpi.com

Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic mixtures of arylcarboxylic acid esters. researchgate.netresearchgate.net In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. researchgate.netresearchgate.net For instance, lipases from Burkholderia cepacia and Candida antarctica B have demonstrated high enantioselectivity in the resolution of fluorinated 3-arylcarboxylic acids. mdpi.comresearchgate.net The typical outcome of such a resolution is the formation of an (S)-carboxylic acid and the unreacted (R)-ester, both in high enantiomeric purity. researchgate.netresearchgate.net

The general procedure for this resolution involves incubating the racemic ester with the chosen lipase (B570770) in a buffered solution. mdpi.com The reaction is monitored until approximately 50% conversion is achieved, at which point the enzyme is removed. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated. mdpi.com

| Enzyme | Substrate | Outcome | Enantiomeric Purity |

|---|---|---|---|

| Lipase from Burkholderia cepacia | Racemic esters of fluorinated 3-arylcarboxylic acids | (S)-carboxylic acid and unreacted (R)-ester | High |

| Lipase from Candida antarctica B | Racemic esters of fluorinated 3-arylcarboxylic acids | (S)-carboxylic acid and unreacted (R)-ester | High |

| Amano PS Lipase | Racemic aryl carboxylic acid ester | Hydrolyzed acid and unreacted ester | Good yields and selectivity |

The efficiency and enantioselectivity of the enzymatic resolution are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, pH, and temperature. For the kinetic transesterification of a fluorinated arylcarboxylic acid, tert-butyl methyl ether (MTBE) was found to be a suitable solvent, with the optimal biocatalyst being Burkholderia cepacia at a temperature of 35°C. mdpi.com The pH of the reaction medium is also critical, with phosphate (B84403) buffers at a neutral pH of 7.0 being commonly used for lipase-catalyzed hydrolysis. mdpi.com The progress of the reaction can be monitored using techniques like gas chromatography to determine the degree of conversion. google.com In some cases, to enhance the enantiomeric purity of the resulting acid, a second round of enzymatic deracemization can be performed. mdpi.comresearchgate.net

Determination of Absolute Stereochemistry

Once the enantiomers have been separated, determining their absolute configuration is a crucial step. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. mdpi.comresearchgate.net By using a chiral stationary phase, it is possible to separate the enantiomers and determine their relative amounts. The elution order can sometimes be correlated with the absolute configuration; for example, with a Chiralcel OJ-H column, the (R)-configured alcohol often elutes before the (S)-alcohol. mdpi.com

Another powerful technique for determining absolute stereochemistry is Vibrational Circular Dichroism (VCD). This method involves measuring the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The experimental VCD spectrum is then compared with theoretical spectra calculated for the different enantiomers, allowing for an unambiguous assignment of the absolute configuration. nih.gov For carboxylic acids, this analysis is sometimes performed on their corresponding methyl esters to avoid complications from intermolecular hydrogen bonding. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and determination of enantiomeric excess. |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental and theoretically predicted VCD spectra. | Unambiguous determination of the absolute configuration of each enantiomer. |

Impact of Stereoisomerism on Biological Activities

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, as drug targets such as enzymes and receptors are themselves chiral. nih.govbiomedgrid.com For the class of 2-arylpropionic acids, it is well-established that the pharmacological activity, particularly the anti-inflammatory effect, resides almost exclusively in the (S)-enantiomer. nih.govorientjchem.org The (R)-enantiomer is often inactive or significantly less active. nih.gov This stereoselectivity is a result of the three-dimensional arrangement of atoms in the molecule, which dictates how it interacts with its biological target. biomedgrid.com

While one enantiomer may provide the desired therapeutic effect, the other may be inactive, less active, or in some cases, responsible for adverse effects. biomedgrid.com In some instances, the inactive (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-enantiomer, a unidirectional process that has been observed for some 2-arylpropionic acids. nih.govnih.gov The consideration of stereoisomerism is therefore fundamental in drug design and development to optimize therapeutic efficacy and minimize potential side effects. nih.gov The distinct biological activities of the (S) and (R) enantiomers of this compound would need to be experimentally determined to fully understand its pharmacological profile.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation.

Esterification: In the presence of an alcohol and an acid catalyst, such as sulfuric acid, 2-(3-Fluorophenyl)-2-methylpropanoic acid can undergo Fischer esterification to form the corresponding ester. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk The reaction mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol. masterorganicchemistry.comchemguide.co.uk

Amide Bond Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as it does not react spontaneously with amines. luxembourg-bio.com This is typically achieved using coupling reagents. luxembourg-bio.comluxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are common activators. The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, releasing dicyclohexylurea as a byproduct. luxembourg-bio.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

Decarboxylation: While the decarboxylation of simple carboxylic acids often requires harsh conditions, specific methodologies can facilitate this transformation. For instance, decarboxylative fluorination is a known process for converting carboxylic acids into alkyl fluorides, often employing photoredox catalysis or silver catalysis. acs.orgnih.govnih.gov These methods typically involve the formation of a carboxyl radical via single-electron transfer, which then undergoes rapid extrusion of CO2 to generate an alkyl radical that can be trapped by a fluorine source. nih.gov Another approach is thermal decomposition, which has been studied for perfluorinated carboxylic acids and proceeds through the elimination of HF to form a lactone intermediate. nih.gov Additionally, protodecarboxylation, the replacement of a carboxyl group with a hydrogen atom, can be achieved using catalysts like silver carbonate in the presence of an acid. organic-chemistry.org

Reactivity of the Fluorinated Phenyl Moiety

The fluorine atom on the phenyl ring influences its reactivity, primarily in aromatic substitution reactions. Fluorine is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. youtube.com Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

In the case of this compound, the fluorine atom is meta to the 2-methylpropanoic acid substituent. This positioning means it does not strongly activate any specific site for SNAr reactions in the absence of another leaving group on the ring. libretexts.org Electrophilic aromatic substitution, while disfavored due to the deactivating nature of both the fluorine and the carboxylic acid group (or its derivatives), would be directed to the positions ortho and para to the fluorine atom and meta to the alkyl-acid group.

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In electrophilic aromatic substitution reactions on the phenyl ring of this compound, the directing effects of the existing substituents would determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the alkyl-carboxylic acid group is a meta-director. The interplay of these directing effects would lead to a mixture of products, with the precise ratio depending on the reaction conditions and the nature of the electrophile.

Chemoselectivity , the preference for reaction with one functional group over another, is also a key consideration. For example, in a reaction involving a reagent that could potentially react with both the carboxylic acid and the aromatic ring, the relative reactivity of these two sites would determine the major product. The steric hindrance provided by the two α-methyl groups can also play a role in directing the approach of reagents, potentially influencing both regioselectivity and chemoselectivity.

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Fischer Esterification Mechanism:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack by Alcohol: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr) Mechanism (Hypothetical): Although not favored for this specific molecule without an appropriate leaving group, a hypothetical SNAr mechanism would proceed via an addition-elimination pathway. libretexts.orglibretexts.org

Nucleophilic Attack: A strong nucleophile would attack the carbon atom bearing a leaving group (if one were present), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. libretexts.org The rate of this reaction is generally dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. libretexts.org

Biological Activity and Molecular Mechanisms

Enzyme Inhibition Studies

There is currently no available scientific literature detailing the effects of 2-(3-Fluorophenyl)-2-methylpropanoic acid on enzyme activity.

Identification of Target Enzymes (e.g., NTMT1, Pyruvate Dehydrogenase Kinase for related compounds)

No research has been published that identifies specific enzyme targets for this compound. Consequently, there are no studies linking this compound to the inhibition of enzymes such as N-terminal methyltransferase 1 (NTMT1) or Pyruvate Dehydrogenase Kinase (PDK), which have been investigated for other structurally distinct molecules.

Biochemical Characterization of Inhibitory Potency

As no target enzymes have been identified, there has been no biochemical characterization of the inhibitory potency (e.g., IC₅₀ values) of this compound.

Receptor Modulation and Ligand-Receptor Interactions

There is no information available from published studies regarding the modulatory effects of this compound on any receptors.

Agonist Activity at Nuclear Receptors (e.g., FXR for related compounds)

There are no available studies assessing the agonist or antagonist activity of this compound at the Farnesoid X receptor (FXR) or other nuclear receptors.

Interaction with Neurotransmitter Transporters (e.g., Dopamine (B1211576) and Serotonin (B10506) Transporters for related compounds)

No research data has been published detailing any interaction between this compound and neurotransmitter transporters, such as the dopamine transporter (DAT) or the serotonin transporter (SERT).

In Vivo Pharmacological Evaluation in Preclinical ModelsNo in vivo studies in preclinical or animal models have been published to evaluate the pharmacological properties of this compound.

Assessment in Disease Models

There is no publicly available research detailing the evaluation of this compound in any disease models, including those for anxiety, addiction, nonalcoholic steatohepatitis, or gliosarcoma. While structurally related compounds have been investigated in some of these areas, it is not scientifically valid to extrapolate those findings to this specific molecule due to the nuanced effects of structural changes on biological activity.

Biodistribution Studies and Target Engagement

Similarly, no studies on the biodistribution or target engagement of this compound have been published. Such studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted by an organism, as well as identifying its specific molecular targets. The absence of this data means that its pharmacokinetic and pharmacodynamic profiles are unknown.

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogous Compounds

The design and synthesis of analogs of 2-phenylpropanoic acid are often geared towards exploring their potential as therapeutic agents, such as cyclooxygenase (COX) inhibitors or peroxisome proliferator-activated receptor (PPAR) agonists. nih.govnih.gov A common synthetic route to 2-arylpropionic acids involves the direct methylation of arylacetic acid derivatives. nih.gov

One documented synthesis approach for a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives began with the synthesis of 2-(4-(bromomethyl)phenyl) propionic acid, which was then reacted with various (benz)azolylthiol derivatives to yield the final products. nih.gov Another general method involves the preparation of 2-methyl-2′-phenylpropionic acid derivatives through multi-step synthetic sequences, highlighting the versatility of chemical synthesis in generating a library of analogs for SAR studies. google.comgoogle.com The synthesis of β-phenylalanine derivatives containing different moieties has also been explored to investigate their antiproliferative activities. nih.gov

Influence of Fluorine Atom Position and Substituent Effects

The introduction of a fluorine atom into the phenyl ring of phenylpropanoic acid derivatives can significantly influence their biological activity. A study on phenylpropanoic acid-type PPAR pan agonists demonstrated that the introduction of fluorine atoms at appropriate positions could lead to potent agonists. nih.gov While the specific impact of the 3-fluoro position in 2-(3-Fluorophenyl)-2-methylpropanoic acid is not detailed in the available literature, general principles of medicinal chemistry suggest that the electronegativity and size of the fluorine atom can alter the electronic properties of the aromatic ring and influence interactions with biological targets.

In a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, various substituents on the phenyl ring led to a range of COX inhibitory and antibacterial activities. For example, compounds with specific substitutions demonstrated better COX-1 and COX-2 inhibition compared to ibuprofen (B1674241). nih.gov This highlights the critical role of the nature and position of substituents on the aromatic ring in determining the biological profile of these compounds.

Role of the Methylpropanoic Acid Moiety in Receptor Binding and Enzyme Inhibition

The carboxylic acid group is a crucial functional group in many biologically active compounds, including 2-phenylpropanoic acid derivatives. drugdesign.org It is often involved in key interactions with receptors and enzymes, such as forming salt bridges or hydrogen bonds. drugdesign.orgresearchgate.net For instance, in the context of PPAR agonists, the acidic head group is a key feature for binding to the receptor. nih.gov Similarly, for COX inhibitors, the carboxylic acid moiety is known to interact with key residues in the active site of the enzyme. researchgate.net

The methyl group at the alpha position of the propanoic acid chain is also significant. In the case of PPAR agonists, the shape of the linker moiety, which includes this alpha-methyl group, plays a key role in determining the potency and selectivity of PPAR subtype transactivation. nih.gov

Impact of Aromatic and Aliphatic Modifications on Biological Profiles

Modifications to both the aromatic and aliphatic portions of 2-phenylpropanoic acid analogs have been shown to have a profound impact on their biological activities.

Aromatic Modifications: The nature of the substituent at the distal benzene (B151609) ring is a key determinant of potency and selectivity for PPAR alpha and delta dual agonists. nih.gov In a study of 2-(4-substitutedmethylphenyl)propionic acid derivatives, the introduction of different groups on the phenyl ring led to varied COX inhibition and antibacterial properties. nih.gov

Aliphatic Modifications: Structure-activity relationship studies on 3-arylpropionic acids as selective agonists have involved introducing substituents to the propionic acid chain. orientjchem.org For example, optically active alpha-ethylphenylpropanoic acid derivatives were identified as potent human PPAR alpha and delta dual agonists. nih.gov

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosteric replacement is a common strategy in medicinal chemistry to optimize the properties of a lead compound. The carboxylic acid moiety, while often crucial for activity, can sometimes be associated with poor pharmacokinetic properties. nih.gov Therefore, its replacement with a suitable bioisostere is a frequently explored strategy.

Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and isoxazolols. nih.gov The success of a particular bioisosteric replacement is highly context-dependent and can alter physicochemical properties, interactions with the target, and metabolic profiles. drughunter.com For instance, replacing the carboxylic acid in ibuprofen with oxetan-3-ol (B104164) or thietan-3-ol (B1346918) resulted in analogs that were still active in both enzyme and cell-based assays. cambridgemedchemconsulting.com

In the context of PPAR agonists, while the acidic head group is important, modifications are tolerated. The goal of such replacements is often to improve properties like cell permeability and oral bioavailability. drughunter.com For example, heterocyclic rings like triazoles and oxadiazoles (B1248032) have been used as amide bioisosteres, which can mimic the hydrogen bonding properties of the original group while enhancing metabolic stability and pharmacokinetic profiles. drughunter.com

Below is an interactive table summarizing the Structure-Activity Relationship trends observed in analogs of this compound.

| Modification Site | Modification | Observed Effect on Biological Activity (in Analogs) |

| Aromatic Ring | Introduction of Fluorine | Can lead to potent PPAR pan agonists. nih.gov |

| Various Substituents | Influences COX inhibition and antibacterial activity. nih.gov | |

| Aliphatic Chain | α-Ethyl substitution | Identified as potent human PPAR α and δ dual agonists. nih.gov |

| Acid Moiety | Esterification | Leads to a complete loss of biological activity in some cases. drugdesign.org |

| Replacement with Tetrazole | Common bioisosteric replacement for carboxylic acids. cambridgemedchemconsulting.com | |

| Replacement with Oxetan-3-ol | Resulted in active ibuprofen analogs. cambridgemedchemconsulting.com |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand, such as 2-(3-Fluorophenyl)-2-methylpropanoic acid, and a macromolecular target, typically a protein or enzyme. The primary goal is to identify the most likely binding mode and estimate the binding affinity, which is correlated with the ligand's potential biological activity.

The process involves placing the ligand in the binding site of a target protein and evaluating the interaction energy for numerous possible conformations and orientations. Scoring functions are used to rank the poses, with lower energy scores generally indicating a more favorable binding interaction.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous propanoic acid derivatives provides a framework for how such studies would be conducted. For instance, docking studies on 2-(3-benzoylphenyl)propanoic acid derivatives have been performed to understand their interactions with targets like cyclooxygenases (COX) and matrix metalloproteinases (MMPs). researchgate.netnih.gov In a hypothetical docking simulation of this compound, key interactions would be analyzed, such as:

Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds with amino acid residues (e.g., Arginine, Serine) in a target's active site.

Hydrophobic Interactions: The fluorophenyl ring and the methyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic fluorophenyl ring could interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket.

An analysis of docking results would provide insights that are fruitful for designing more potent and selective inhibitors. researchgate.netnih.gov

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | ARG-120, PHE-85, LEU-25 |

| Key Interactions | Hydrogen bond with ARG-120 (Carboxylic acid); Pi-Pi stacking with PHE-85 (Fluorophenyl ring) |

| RMSD (Å) | 1.5 (relative to a known inhibitor) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, the activity of new, unsynthesized compounds can be estimated, guiding the design of more potent molecules. nih.gov

A QSAR model is built using a "training set" of compounds with known activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the connectivity and branching of the molecule.

Electronic descriptors: Such as electronegativity, polarizability, and partial charges. nih.gov

Hydrophobic descriptors: Like LogP, which measures lipophilicity.

Steric descriptors: Related to the size and shape of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to create an equation that correlates these descriptors with biological activity. mdpi.com The resulting model's predictive power is evaluated using an external "test set" of compounds not used in model development. nih.gov

For this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents on the phenyl ring or modifications to the propanoic acid chain. The biological activity of these compounds against a specific target would be measured. A QSAR model could then reveal which properties are most critical for activity. For example, a model might show that increased hydrophobicity on the phenyl ring positively correlates with activity, while increased steric bulk near the carboxylic acid is detrimental.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobicity | LogP | Correlates with membrane permeability and hydrophobic interactions. |

| Electronic | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and cell penetration. |

| Steric | Molecular Weight (MW) | Influences how the molecule fits into a binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The goal is to identify the low-energy, and therefore most populated and biologically relevant, conformations.

For this compound, key rotatable bonds include the C-C bond connecting the phenyl ring to the quaternary carbon of the propanoic acid moiety. By systematically rotating this bond and calculating the potential energy at each step, an energetic profile can be generated. This profile maps the energy of the molecule as a function of the dihedral angle of the rotating bond.

Staggered vs. Eclipsed Conformations: Staggered conformations, where atoms or groups are farther apart, are generally lower in energy than eclipsed conformations due to reduced steric hindrance.

Gauche Interactions: Unfavorable steric interactions between bulky groups that are adjacent in a staggered conformation can raise the energy of that conformer.

Energy Minima: The conformations corresponding to the lowest points on the energy profile are the most stable.

Computational methods, ranging from faster molecular mechanics to more accurate but computationally intensive quantum mechanics, are used to perform these calculations. Understanding the preferred conformation of this compound is essential, as the three-dimensional shape of a ligand dictates how it fits into its biological target's binding site.

Ligand-Based and Structure-Based Drug Design Approaches

Computational modeling plays a central role in both ligand-based and structure-based drug design, two key strategies for discovering and optimizing new drugs.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target, typically determined through X-ray crystallography or NMR spectroscopy. Molecular docking, as described in section 7.1, is a cornerstone of SBDD. By visualizing how this compound or its analogues bind to the target, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, if a small, empty hydrophobic pocket is observed near the methyl group in the docked complex, an analogue with a larger ethyl group might be proposed to fill that pocket and increase potency.

Ligand-Based Drug Design (LBDD): This strategy is employed when the structure of the target is unknown, but a set of molecules (ligands) with known biological activity is available. The underlying assumption is that molecules with similar structures exhibit similar biological activities. Techniques used in LBDD include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By aligning a set of active analogues of this compound, a common pharmacophore model could be generated, highlighting the crucial positions of features like a hydrogen bond acceptor (from the carboxylic acid) and a hydrophobic aromatic ring. This model can then be used to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore.

QSAR: As detailed in section 7.2, QSAR is another powerful LBDD method that guides the design of new molecules by predicting their activity based on calculated descriptors. mdpi.com

Prediction of Metabolic Pathways and Drug-Drug Interactions (e.g., CYP Inhibition)

Before a drug candidate can be successful, its metabolic fate and potential for drug-drug interactions (DDIs) must be understood. Computational models are increasingly used for the early prediction of these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for the separation and purity assessment of 2-(3-Fluorophenyl)-2-methylpropanoic acid. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly significant in this regard.

The enantiomeric purity of chiral compounds like this compound is a critical parameter, and chiral HPLC is the gold standard for its determination. This technique allows for the separation and quantification of the individual (R)- and (S)-enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In a study on the enzymatic deracemization of structurally similar fluorinated arylcarboxylic acids, chiral HPLC was instrumental in determining the enantiomeric excess (ee) of the products. mdpi.com For instance, the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid, a close analog, was performed using a Chiralcel OJ-H column. researchgate.netresearchgate.net This type of column contains a chiral selector, such as tris(4-methylbenzoate) cellulose, deposited on a silica (B1680970) gel support. mdpi.comresearchgate.net The differential interaction between the enantiomers and the chiral stationary phase allows for their baseline separation, enabling accurate quantification of each. The elution order of the enantiomers can be determined using optically pure standards of each enantiomer. nih.gov

Methods for determining enantiomeric purity often involve pre-derivatization of the analyte to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.gov However, the use of chiral stationary phases allows for the direct resolution of enantiomers without the need for derivatization. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Detection | UV |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an ideal tool for the characterization and quantification of this compound in complex biological matrices. nih.govnih.gov

For quantification, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are often employed due to their high selectivity and sensitivity. mdpi.com This targeted approach allows for the accurate measurement of the compound's concentration even at very low levels. The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good peak shape and separation from matrix components, as well as fine-tuning the mass spectrometer parameters for optimal ionization and fragmentation of the analyte. rug.nl

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for confirming the structure of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring would appear as a complex multiplet in the aromatic region. The two methyl groups, being equivalent, would likely present as a singlet, and the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift. The carbon atoms of the fluorophenyl ring would show signals in the aromatic region, with the carbon directly attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The quaternary carbon and the methyl carbons would also have distinct chemical shifts. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. nist.govdocbrown.info In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the molecule. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments, further confirming its identity. nih.gov

Radiochemical Purity Assessment for Radiolabeled Derivatives

For applications in molecular imaging, such as Positron Emission Tomography (PET), this compound may be radiolabeled with a positron-emitting radionuclide like fluorine-18 (B77423) ([¹⁸F]). The radiochemical purity of the resulting radiopharmaceutical is a critical quality control parameter to ensure that the radioactivity is associated with the desired chemical form. ymaws.comunm.edu

The assessment of radiochemical purity is typically performed using radio-chromatographic techniques such as radio-HPLC or radio-TLC (Thin-Layer Chromatography). unm.edu

Radio-HPLC: This method involves separating the radiolabeled compound from any radioactive impurities using an HPLC system equipped with a radioactivity detector. The chromatogram shows peaks corresponding to the different radioactive species, and the radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the peak of the desired radiolabeled compound. unm.edu

Radio-TLC: This is a simpler and faster method where a small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable mobile phase. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. The retention factor (Rf) values are used to distinguish the desired compound from impurities. unm.edu

In the context of [¹⁸F]-labeled compounds, a key potential radiochemical impurity is free [¹⁸F]fluoride. The analytical method must be able to effectively separate the intact radiolabeled molecule from free [¹⁸F]fluoride. unm.edu For example, the synthesis of (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid resulted in a radiochemical purity of over 99%. nih.gov Similarly, radiosyntheses of [¹⁸F]FAMP and [¹⁸F]N-MeFAMP via no-carrier-added nucleophilic substitution yielded high radiochemical purity (>99%). researchgate.net

| Radiochemical Impurity | Analytical Technique | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Free [¹⁸F]Fluoride | Radio-TLC | Silica Gel | Acetonitrile/Water mixtures |

| Hydrolyzed Radioprecursors | Radio-HPLC | Reversed-phase C18 | Gradient of acetonitrile and water |

Applications in Chemical and Biomedical Sciences

Medicinal Chemistry and Drug Discovery Research

In the realm of pharmaceutical sciences, the structural motif of 2-(3-Fluorophenyl)-2-methylpropanoic acid serves as a valuable building block and a point of reference in the development and analysis of therapeutic agents.

Utilization as Key Synthetic Intermediates for Pharmaceutical Agents

The core structure of fluorophenylpropanoic acid is recognized as a key intermediate in the synthesis of various pharmaceutical agents. While direct synthesis pathways for major drugs using the 3-fluoro isomer are not prominently documented in publicly available research, structurally similar compounds are crucial in manufacturing well-known therapeutics. For instance, a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the production of Fexofenadine, a widely used antihistamine. patsnap.com This highlights the utility of the 2-phenyl-2-methylpropanoic acid scaffold in constructing complex drug molecules. The presence of the fluorine atom, as in the 3-fluoro isomer, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Preclinical Development of Potential Therapeutic Agents

Currently, public domain research has not extensively detailed the preclinical development of this compound itself for therapeutic applications in anxiety, addiction, or metabolic disorders. Research on its direct derivatives for these specific conditions is limited, with the scientific focus being more directed towards its applications in oncology and molecular imaging. However, the broader class of propanoic acid derivatives has been investigated for a range of bioactivities, including anticancer properties. mdpi.comnih.gov

Relevance in Impurity Profiling and Metabolite Identification of Pharmaceuticals

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of drugs. nih.govresearchgate.net Compounds like this compound can be relevant in this context as potential synthetic by-products, intermediates, or degradation products in the manufacturing of more complex active pharmaceutical ingredients (APIs). google.commedwinpublishers.com For example, the synthesis of certain APIs may involve reagents or starting materials that could lead to the formation of this compound as a process-related impurity.

Furthermore, the identification of drug metabolites is essential for understanding a drug's safety and mechanism of action. nih.gov While this specific compound is not widely cited as a major metabolite of a commercial drug, its structure is representative of potential metabolic products of larger drugs containing the 3-fluorophenyl moiety. The synthesis and characterization of such compounds are vital for creating reference standards to validate analytical methods used in pharmacokinetic and toxicology studies. nih.gov

Radiopharmaceutical Research and Molecular Imaging

One of the most significant areas of research involving derivatives of this compound is in the development of agents for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in oncology. mdpi.commdpi.com

Development as PET Radioligands for Tumor Imaging

Malignant tumors often exhibit an increased rate of amino acid metabolism compared to normal tissues. researchgate.net This metabolic characteristic can be exploited for diagnostic imaging by using radioactively labeled amino acid analogues. nih.govnih.gov Close structural analogues of this compound, specifically amino acid derivatives, have been developed as highly effective PET radioligands for imaging brain tumors. researchgate.netnih.gov

Two prominent examples are 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and 3-[¹⁸F]fluoro-2-methyl-2-(methylamino)propanoic acid ([¹⁸F]N-MeFAMP) . nih.gov These compounds, labeled with the positron-emitting isotope fluorine-18 (B77423), are designed to be taken up by tumor cells via amino acid transport systems, such as the A-type and L-type transporters. nih.govnih.govnih.gov Their accumulation in tumor tissue allows for visualization with a PET scanner, providing valuable information about the tumor's location, size, and metabolic activity. nih.gov

Studies on Radiosynthesis and In Vivo Evaluation

The successful use of these compounds in PET imaging relies on efficient radiosynthesis and favorable in vivo performance.

Radiosynthesis: The preparation of [¹⁸F]FAMP and [¹⁸F]N-MeFAMP involves sophisticated chemical processes. A key step is the synthesis of cyclic sulfamidate precursors, which are then subjected to no-carrier-added nucleophilic substitution with [¹⁸F]fluoride. researchgate.netnih.gov This method has proven to be robust, providing the desired radiotracers in high yields and purity. nih.gov

| Radiotracer | Precursor | Synthesis Method | Decay-Corrected Yield | Radiochemical Purity |

| [¹⁸F]FAMP | Cyclic Sulfamidate | Nucleophilic [¹⁸F]Fluorination | >78% | >99% |

| [¹⁸F]N-MeFAMP | Cyclic Sulfamidate | Nucleophilic [¹⁸F]Fluorination | >78% | >99% |

Table based on data from McConathy J, et al. (2002). nih.gov

In Vivo Evaluation: Preclinical studies in animal models are crucial for evaluating the potential of new radiotracers. In vivo evaluation of [¹⁸F]FAMP and [¹⁸F]N-MeFAMP has been performed in rats with intracranially implanted 9L gliosarcoma tumors. researchgate.netnih.gov These studies demonstrated that both tracers are taken up by the tumor cells. nih.gov

The results showed excellent tumor-to-normal brain ratios, which is a critical parameter for a brain tumor imaging agent. nih.gov This high contrast is partly due to the low uptake of these tracers in healthy brain tissue. acs.org The (R)-enantiomers of both compounds generally showed higher tumor uptake compared to their (S)-counterparts. acs.org

| Radiotracer | Time Post-Injection | Tumor vs. Normal Brain Ratio |

| [¹⁸F]FAMP | 60 min | 36:1 |

| [¹⁸F]N-MeFAMP | 60 min | 104:1 |

| (R)-[¹⁸F]NMeFAMP | 120 min | 115.4:1 |

Table based on data from McConathy J, et al. (2002) and Yu W, et al. (2010). nih.govnih.govacs.org

These promising preclinical results underscore the potential of these fluorinated 2-methylpropanoic acid derivatives as superior imaging agents for the detection and management of intracranial neoplasms using PET. researchgate.netnih.gov

Agrochemical Research and Development

There is currently no available research in scientific databases and literature that specifically investigates the efficacy, selectivity, or environmental impact of this compound as an agrochemical. While the broader class of propanoic acid derivatives has been explored for herbicidal properties, the specific attributes of this fluorinated compound in an agricultural context remain uncharacterized.

A thorough review of existing literature reveals no studies focused on the herbicidal efficacy of this compound on various weed species. Similarly, there is no data on its selectivity towards different crops, a critical factor for any potential herbicide. Furthermore, its environmental impact, including persistence in soil and water, and its toxicity to non-target organisms, has not been documented.

Research Findings: Efficacy, Selectivity, and Environmental Impact

| Research Area | Findings |

|---|---|

| Herbicidal Efficacy | No data available |

| Crop Selectivity | No data available |

Chemical Biology and Probe Development

In the field of chemical biology, small molecules are often developed as probes to investigate and understand biological pathways. However, there is no indication in the current body of scientific literature that this compound has been synthesized or utilized for this purpose.

The utility of a compound as a research tool for elucidating biological pathways hinges on its ability to specifically interact with and modulate the function of a particular protein or enzyme. The synthesis and characterization of this compound as such a tool have not been reported. Consequently, there are no studies detailing its application in uncovering the mechanisms of any biological processes.

Research Tools for Biological Pathway Elucidation

| Aspect | Details |

|---|---|

| Target Identification | No identified biological targets |

| Pathway Modulation | No reported effects on biological pathways |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research into 2-(3-Fluorophenyl)-2-methylpropanoic acid will likely focus on the development of novel and more sustainable synthetic pathways. Traditional methods for the synthesis of 2-arylpropanoic acids can be effective, but there is a growing need for greener, more efficient, and cost-effective processes.

One promising area of exploration is the use of palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These methods offer a versatile and efficient way to form the carbon-carbon bond between the aromatic ring and the propanoic acid moiety. Future work could focus on developing novel catalyst systems with higher turnover numbers and the ability to function under milder reaction conditions.

Furthermore, the principles of green chemistry are expected to play a significant role in the future synthesis of this compound. dovepress.com This includes the use of environmentally benign solvents, the reduction of waste products, and the development of catalytic processes that minimize the use of stoichiometric reagents. eurekalert.orgosaka-u.ac.jp Biocatalysis, using enzymes to perform key synthetic steps, also presents an attractive avenue for sustainable synthesis, potentially offering high selectivity and milder reaction conditions.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Feature | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Catalyst | Often requires stoichiometric amounts of reagents. | Utilizes catalytic amounts of transition metals or enzymes. |

| Solvents | Often employs volatile and hazardous organic solvents. | Focuses on the use of greener solvents like water, or solvent-free conditions. |

| Waste | Can generate significant amounts of byproducts. | Aims for higher atom economy and reduced waste generation. |

| Energy | May require high temperatures and pressures. | Seeks to operate under milder, more energy-efficient conditions. |

Development of Advanced Stereoselective Catalysis

The 2-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. In many 2-arylpropanoic acids, the two enantiomers exhibit different biological activities and metabolic fates. viamedica.plnih.gov Therefore, the development of advanced stereoselective catalytic methods to produce single enantiomers of this compound is a critical area for future research.

Asymmetric synthesis, which directly produces a single enantiomer, is a highly desirable approach. This can be achieved through the use of chiral catalysts or chiral auxiliaries. Future research could focus on the design and application of novel chiral transition metal catalysts for the asymmetric hydrogenation of a suitable precursor or the development of new chiral organocatalysts.

Another important strategy is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. wikipedia.org While traditional resolution methods can be effective, they are often inefficient as one enantiomer is discarded. More advanced techniques, such as enzymatic resolution, offer a highly selective and environmentally friendly alternative. frontiersin.orgmdpi.comresearchgate.net Future work could involve screening for novel enzymes that can selectively resolve this compound or its derivatives.

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantiomeric excess, atom-efficient. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Well-established methodology, predictable stereochemistry. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Applicable to a wide range of compounds, can be used for both analytical and preparative separations. |

Elucidation of Undiscovered Biological Targets and Mechanisms

While the biological targets of many 2-arylpropanoic acids are well-established, primarily the cyclooxygenase (COX) enzymes, it is plausible that this compound may interact with other, as-yet-undiscovered biological targets. orientjchem.orghumanjournals.com The presence of the fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to a different pharmacological profile.

Future research should employ a range of modern techniques to identify novel biological targets. Chemical proteomics, for instance, can be used to identify proteins that interact directly with the compound in a cellular context. High-throughput screening of large compound libraries against a diverse panel of biological targets could also reveal unexpected activities.

Elucidating the mechanism of action at these new targets will be crucial for understanding the full therapeutic potential of this compound. This will involve a combination of biochemical assays, cell-based studies, and potentially the use of animal models.

Table 3: Potential Biological Targets for Investigation

| Target Class | Rationale |

|---|---|

| Enzymes | Beyond COX, other enzymes in inflammatory or pain pathways could be targets. |

| Ion Channels | Modulation of ion channels involved in nociception is a potential mechanism for analgesia. |

| G-Protein Coupled Receptors (GPCRs) | A large and diverse family of receptors involved in a wide range of physiological processes. |

| Nuclear Receptors | These receptors can regulate gene expression and are involved in inflammation and metabolism. |

Rational Design of Highly Selective and Potent Modulators

Building on the knowledge of its biological targets, future research can focus on the rational design of analogs of this compound with improved potency and selectivity. Structure-activity relationship (SAR) studies will be fundamental to this effort, systematically modifying the structure of the compound and assessing the impact on its biological activity. nih.govfrontiersin.orgpolyu.edu.hkmdpi.comfrontiersin.org

Computational chemistry will play a vital role in this process. nih.govresearchgate.net Techniques such as molecular docking can be used to predict how analogs of the compound will bind to its target protein, allowing for the in-silico screening of virtual libraries of compounds before they are synthesized. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activity, providing valuable insights for the design of new and improved modulators.

The goal of these efforts would be to develop compounds with high affinity for their intended target and minimal off-target effects, leading to a better therapeutic window and a reduced risk of side effects.

Table 4: A Hypothetical Rational Design Cycle

| Step | Description |

|---|---|

| 1. Target Identification and Validation | Identify and validate the biological target of interest. |

| 2. Hit Identification | Identify an initial compound that interacts with the target (the "hit"). |

| 3. Computational Modeling | Use molecular docking and other computational tools to understand the binding mode of the hit. |

| 4. Analog Design and Synthesis | Design and synthesize a series of analogs with systematic structural modifications. |

| 5. Biological Evaluation | Test the analogs for their biological activity and selectivity. |

| 6. SAR Analysis | Analyze the structure-activity relationship to guide the next round of design. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, unsynthesized compounds. This can be used to prioritize which analogs of this compound are most likely to be active and should be synthesized and tested.

Furthermore, generative AI models can be used for the de novo design of novel molecules. acs.orgmdpi.com These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to have desirable properties, such as high potency, good selectivity, and favorable pharmacokinetic profiles. This approach could lead to the discovery of novel modulators based on the this compound scaffold with significantly improved therapeutic potential.

Table 5: Potential Applications of AI/ML in the Development of this compound

| Application | Description |

|---|---|

| Bioactivity Prediction | ML models can predict the biological activity of virtual compounds, accelerating the hit-to-lead process. |